molecular formula C14H15N3 B1392494 4-Benzyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine CAS No. 1242926-71-1

4-Benzyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Cat. No. B1392494
CAS RN: 1242926-71-1
M. Wt: 225.29 g/mol
InChI Key: OELIHSDDDNXLGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Benzyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine” are not fully detailed in the sources I found .

Scientific Research Applications

Antimicrobial Activity

Pyrrolopyrazine derivatives, including 4-Benzyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine , have been shown to exhibit significant antimicrobial properties . These compounds can be synthesized through various methods, such as cyclization and ring annulation, and have been tested against a range of bacterial and fungal strains. Their mechanism of action often involves the disruption of microbial cell walls or interference with essential enzymes .

Anti-inflammatory Properties

These derivatives also display anti-inflammatory effects , which are highly beneficial in the treatment of chronic inflammatory diseases. The pyrrolopyrazine scaffold’s ability to modulate immune responses makes it a potential candidate for developing new anti-inflammatory drugs .

Antiviral Uses

The antiviral potential of pyrrolopyrazine derivatives is another area of interest. They have been found to inhibit the replication of various viruses, making them promising agents for antiviral drug development. The 4-Benzyl substituent in particular may enhance this activity by increasing the compound’s ability to bind to viral proteins .

Antifungal Applications

Fungal infections pose a significant challenge due to the limited number of effective antifungal agents. Pyrrolopyrazine derivatives, including 4-Benzyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine , have shown promising results in inhibiting fungal growth, which could lead to the development of new antifungal medications .

Antioxidant Effects

Oxidative stress is implicated in numerous diseases, and antioxidants play a crucial role in mitigating this damage. Pyrrolopyrazine derivatives have demonstrated antioxidant capabilities , suggesting their use in preventing or treating conditions caused by oxidative stress .

Antitumor and Kinase Inhibitory Activity

One of the most exciting applications of pyrrolopyrazine derivatives is in cancer research. These compounds have been found to exhibit antitumor properties and act as kinase inhibitors, which are essential in regulating cell growth and proliferation. The 4-Benzyl group may contribute to the specificity and potency of these compounds against various cancer cell lines .

properties

IUPAC Name

4-benzyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c1-2-5-12(6-3-1)11-17-10-9-15-13-7-4-8-16-14(13)17/h1-8,15H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELIHSDDDNXLGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C(N1)C=CC=N2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Benzyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Reactant of Route 2
Reactant of Route 2
4-Benzyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Reactant of Route 3
4-Benzyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Reactant of Route 4
Reactant of Route 4
4-Benzyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Reactant of Route 5
4-Benzyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Reactant of Route 6
4-Benzyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.